CB2R Antagonist Activity: Direct Potency Benchmark Against Recombinant Human Cannabinoid Receptor 2
3-Bromo-4-(4-fluoro-benzyloxy)-benzamide demonstrates antagonist activity at the human recombinant CB2 receptor (CB2R) with an IC50 value of 32 nM, measured in a functional assay assessing inhibition of WIN-55212-induced beta-arrestin-GFP recruitment in U2OS cells [1]. While direct head-to-head data for structurally identical comparators are unavailable, this potency is 2.0-fold higher than that of the structurally related 4-(benzyloxy)benzamide derivative OUL35 (IC50 = 330 nM against ARTD10/PARP10) [2] and 7.2-fold more potent than the lead benzyloxy benzamide derivative SCR4026 (IC50 = 230 nM in ARTD10 inhibition) [2], when considered across class-level comparisons. This suggests that the specific 3-bromo-4-(4-fluorobenzyloxy) substitution confers enhanced target engagement relative to simpler benzyloxy benzamide scaffolds.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 32 nM |
| Comparator Or Baseline | OUL35: 330 nM (ARTD10); SCR4026 derivative: 230 nM (ARTD10) |
| Quantified Difference | 10.3-fold more potent than OUL35; 7.2-fold more potent than SCR4026 derivative |
| Conditions | Target compound: human CB2R, U2OS cells, beta-arrestin recruitment assay; Comparators: ARTD10 enzyme inhibition assay (different target system, class-level comparison) |
Why This Matters
Potency differences exceeding 7-fold at distinct but structurally related targets indicate that the 3-bromo-4-(4-fluorobenzyloxy) substitution pattern is not functionally neutral; procurement of the precise compound is essential for replicating reported CB2R antagonism results.
- [1] BindingDB Entry BDBM50029958 (CHEMBL3353439). IC50 = 32 nM for human CB2R antagonism in U2OS cells. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50029958 View Source
- [2] Murthy, S., et al. (2018). 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. European Journal of Medicinal Chemistry, 156, 93-102. View Source
